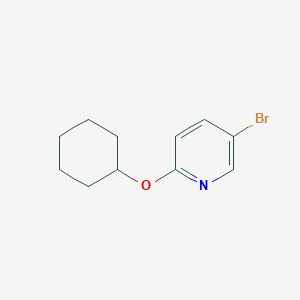
5-Bromo-2-(cyclohexyloxy)pyridine
Vue d'ensemble
Description
5-Bromo-2-(cyclohexyloxy)pyridine: is an organic compound with the molecular formula C11H14BrNO and a molecular weight of 256.14 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound, and features a bromine atom at the 5-position and a cyclohexyloxy group at the 2-position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of 5-Bromo-2-(cyclohexyloxy)pyridine can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction . This reaction typically employs a palladium catalyst to couple a brominated pyridine derivative with a cyclohexyloxyboronic acid . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol, with the reaction being carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods:
In an industrial setting, the production of this compound may involve similar cross-coupling reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the optimization of reaction parameters such as temperature, pressure, and catalyst loading is crucial to maximize yield and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions:
5-Bromo-2-(cyclohexyloxy)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under mild conditions.
Major Products:
Substitution Reactions: Products include various substituted pyridine derivatives, depending on the nucleophile used.
Oxidation and Reduction Reactions: Products can include oxidized or reduced forms of the original compound, although these reactions are less frequently employed.
Applications De Recherche Scientifique
Chemistry:
5-Bromo-2-(cyclohexyloxy)pyridine is used as a building block in organic synthesis. Its ability to undergo cross-coupling reactions makes it valuable for constructing more complex molecules .
Biology and Medicine:
In medicinal chemistry, this compound can be used to synthesize potential pharmaceutical agents. Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development .
Industry:
The compound is also used in the development of agrochemicals and materials science. Its derivatives can serve as intermediates in the synthesis of various functional materials .
Mécanisme D'action
The mechanism of action of 5-Bromo-2-(cyclohexyloxy)pyridine depends on its specific application. In the context of organic synthesis, it acts as a substrate in cross-coupling reactions, where the palladium catalyst facilitates the formation of new carbon-carbon bonds . The molecular targets and pathways involved in its biological activity are less well-defined but may involve interactions with specific enzymes or receptors .
Comparaison Avec Des Composés Similaires
- 2-Bromo-5-chloropyridine
- 2-Bromo-5-fluoropyridine
- 2-Bromo-5-methylpyridine
Comparison:
Compared to these similar compounds, 5-Bromo-2-(cyclohexyloxy)pyridine is unique due to the presence of the cyclohexyloxy group, which can influence its reactivity and physical properties. This group can enhance the compound’s solubility in organic solvents and may affect its biological activity .
Propriétés
IUPAC Name |
5-bromo-2-cyclohexyloxypyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c12-9-6-7-11(13-8-9)14-10-4-2-1-3-5-10/h6-8,10H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSVJCFWAOGJUDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=NC=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40734211 | |
| Record name | 5-Bromo-2-(cyclohexyloxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40734211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
927202-78-6 | |
| Record name | 5-Bromo-2-(cyclohexyloxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40734211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[3-(aminomethyl)phenyl]-3-fluorobenzamide](/img/structure/B3306397.png)
![[(3,4-Difluorophenyl)methyl][2-(dimethylamino)ethyl]amine](/img/structure/B3306403.png)
![6-Bromo-2-[2-(5-methylfuran-2-yl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B3306412.png)
![1,2-Propanediol, 3-[(2-methylheptadecyl)oxy]-](/img/structure/B3306432.png)
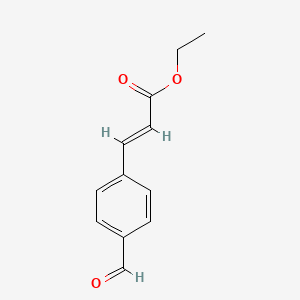
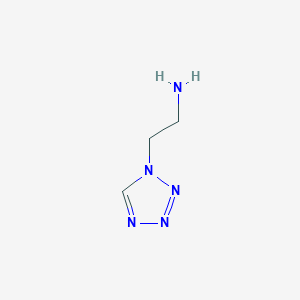
![3-Oxa-9-azabicyclo[3.3.1]nonan-7-one](/img/structure/B3306449.png)
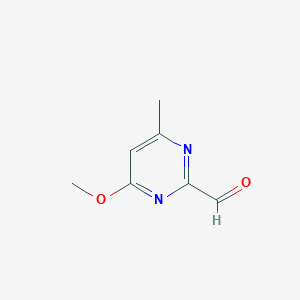
![N-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B3306458.png)

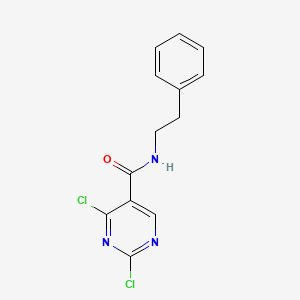
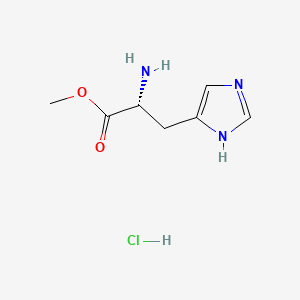
![4-[(Dimethylamino)methyl]-2-methoxyaniline](/img/structure/B3306483.png)
![4H,5H,6H-cyclopenta[d][1,3]thiazol-2-amine hydrobromide](/img/structure/B3306491.png)
